N-(2-butoxyphenyl)-2-(4-nitrophenoxy)acetamide
Overview
Description
N-(2-butoxyphenyl)-2-(4-nitrophenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a butoxy group attached to a phenyl ring, and a nitrophenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-butoxyphenyl)-2-(4-nitrophenoxy)acetamide typically involves a multi-step process. One common method includes the following steps:
Nitration: The nitration of phenol to produce 4-nitrophenol.
Etherification: The reaction of 4-nitrophenol with 2-butoxyphenol to form 2-(4-nitrophenoxy)phenol.
Acylation: The acylation of 2-(4-nitrophenoxy)phenol with acetic anhydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-butoxyphenyl)-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like hydroxide ions.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of hydroxylamine or amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-(2-butoxyphenyl)-2-(4-nitrophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(2-butoxyphenyl)-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenyl rings can engage in π-π interactions with other aromatic compounds. The butoxy group may influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N-(2-butoxyphenyl)-2-(4-aminophenoxy)acetamide: Similar structure but with an amino group instead of a nitro group.
N-(2-butoxyphenyl)-2-(4-chlorophenoxy)acetamide: Contains a chloro group instead of a nitro group.
N-(2-butoxyphenyl)-2-(4-methylphenoxy)acetamide: Contains a methyl group instead of a nitro group.
Uniqueness
N-(2-butoxyphenyl)-2-(4-nitrophenoxy)acetamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
N-(2-butoxyphenyl)-2-(4-nitrophenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-2-3-12-24-17-7-5-4-6-16(17)19-18(21)13-25-15-10-8-14(9-11-15)20(22)23/h4-11H,2-3,12-13H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJGBEMXSGVFDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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